molecular formula C28H40N6O11 B1143114 3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid CAS No. 189684-54-6

3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

Cat. No.: B1143114
CAS No.: 189684-54-6
M. Wt: 636.65
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VEID-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:

    Coupling Reactions: Sequential addition of protected amino acids (N-acetyl-Val, Glu, Ile, Asp) to a solid resin support.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

    Coupling with p-nitroaniline: The peptide is then coupled with p-nitroaniline to form the final product.

Industrial Production Methods

Industrial production of Ac-VEID-pNA follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .

Chemical Reactions Analysis

Types of Reactions

Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Ac-VEID-pNA functions as a substrate for caspase-6. The enzyme recognizes and binds to the Val-Glu-Ile-Asp (VEID) sequence, cleaving the peptide bond between Asp and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified colorimetrically. The mechanism involves the formation of a tetrahedral intermediate at the active site of caspase-6, leading to the cleavage of the peptide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-VEID-pNA is unique in its specificity for caspase-6, making it a valuable tool for studying the activity of this particular enzyme. Its design based on the lamin A site of cleavage ensures high specificity and sensitivity .

Properties

IUPAC Name

3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYVDLDOLYARPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849587
Record name N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189684-54-6
Record name N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Reactant of Route 2
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Reactant of Route 3
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Reactant of Route 4
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Reactant of Route 5
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid

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